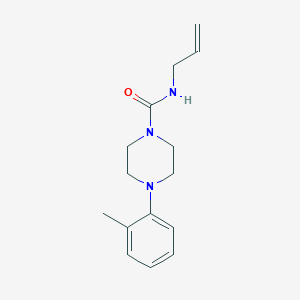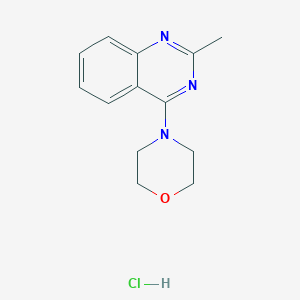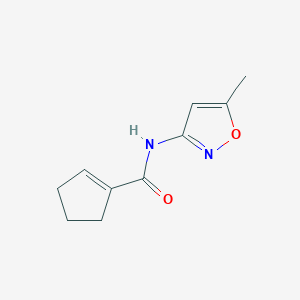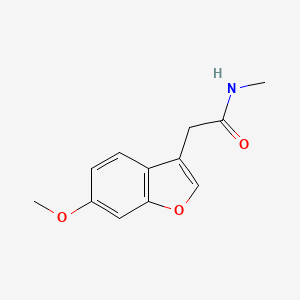
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, commonly known as MPPCA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
MPPCA acts as a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor. It inhibits the binding of serotonin to the receptor, thereby preventing its downstream signaling. This results in a decrease in the activity of the receptor, which is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
MPPCA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its anxiolytic properties. It has also been found to exhibit antidepressant-like effects in animal models of depression. Additionally, MPPCA has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
実験室実験の利点と制限
One of the main advantages of using MPPCA in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific role of this receptor in various neurological disorders. However, one of the limitations of using MPPCA is its complex synthesis method, which requires expertise and careful handling. Additionally, the effects of MPPCA may vary depending on the species and strain of animal used in the experiment.
将来の方向性
There are several future directions for the use of MPPCA in scientific research. One potential application is in the development of novel antidepressant and anxiolytic drugs that target the 5-HT1A receptor. Additionally, MPPCA could be used to study the role of the HPA axis in various neurological disorders. Further research is needed to fully understand the potential of MPPCA in scientific research.
Conclusion
In conclusion, MPPCA is a synthetic compound that has been widely used in scientific research. Its selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. The complex synthesis method and potential species-specific effects of MPPCA should be taken into account when using it in lab experiments. Further research is needed to fully understand the potential of MPPCA in scientific research.
合成法
The synthesis of MPPCA involves the reaction of 2-methylphenylhydrazine with propargyl bromide to form 4-(2-methylphenyl)-N-prop-2-ynylpiperazine. This compound is then reacted with isocyanate to form the final product, MPPCA. The synthesis of MPPCA is a complex process that requires careful handling and expertise.
科学的研究の応用
MPPCA has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPPCA has been used to study the role of 5-HT1A receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-8-16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-13(14)2/h3-7H,1,8-12H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFLECWWPGPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)
![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)

![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
![N-[1-(1-benzofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7455185.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)

![3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)